2-Amino-7,9-dimethyl-1-oxa-3-aza-spiro[4,5]dec-2-en-4-one
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Overview
Description
2-Amino-7,9-dimethyl-1-oxa-3-aza-spiro[4,5]dec-2-en-4-one is a chemical compound known for its unique spirocyclic structure. This compound is characterized by the presence of an oxazolidinone ring fused with a spirocyclic system, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7,9-dimethyl-1-oxa-3-aza-spiro[4,5]dec-2-en-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a carbonyl compound, followed by cyclization to form the spirocyclic structure. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Amino-7,9-dimethyl-1-oxa-3-aza-spiro[4,5]dec-2-en-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-Amino-7,9-dimethyl-1-oxa-3-aza-spiro[4,5]dec-2-en-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Amino-7,9-dimethyl-1-oxa-3-aza-spiro[4,5]dec-2-en-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-7,9-dimethyl-1-oxa-3-aza-spiro[4,5]dec-2-en-4-one
- This compound derivatives
Uniqueness
The uniqueness of this compound lies in its spirocyclic structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, setting it apart from other similar compounds .
Properties
Molecular Formula |
C10H16N2O2 |
---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
2-amino-7,9-dimethyl-1-oxa-3-azaspiro[4.5]dec-2-en-4-one |
InChI |
InChI=1S/C10H16N2O2/c1-6-3-7(2)5-10(4-6)8(13)12-9(11)14-10/h6-7H,3-5H2,1-2H3,(H2,11,12,13) |
InChI Key |
OCLPDFZMHGEFPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC2(C1)C(=O)N=C(O2)N)C |
Origin of Product |
United States |
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